![molecular formula C21H25NO2 B14196143 1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one CAS No. 917964-68-2](/img/structure/B14196143.png)
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidin-2-one ring and a diphenyl-propoxyethyl side chain
Méthodes De Préparation
The synthesis of 1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The diphenyl-propoxyethyl side chain is then introduced through a series of reactions, including alkylation and reduction steps. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantioselective compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Its effects on cellular processes are mediated through binding to receptors or other biomolecules, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Phenyl-2-(1-pyrrolidinyl)-1-propanol: This compound shares a similar pyrrolidin-2-one ring structure but differs in its side chain composition.
1,2-Diphenyl-1,2-propanediol: This compound has a similar diphenyl side chain but lacks the pyrrolidin-2-one ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
917964-68-2 |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-[(1R,2S)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H25NO2/c1-2-16-24-21(18-12-7-4-8-13-18)20(17-10-5-3-6-11-17)22-15-9-14-19(22)23/h3-8,10-13,20-21H,2,9,14-16H2,1H3/t20-,21+/m1/s1 |
Clé InChI |
DPJWFYXWTNNYCN-RTWAWAEBSA-N |
SMILES isomérique |
CCCO[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N3CCCC3=O |
SMILES canonique |
CCCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
![3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14196075.png)
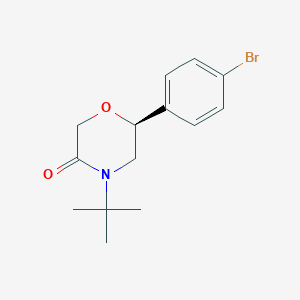
![2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14196084.png)
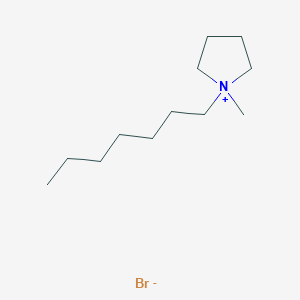
![1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene](/img/structure/B14196089.png)
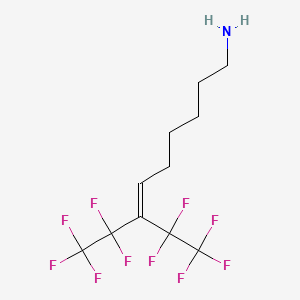
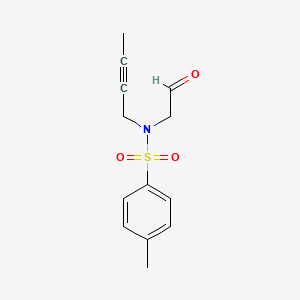
![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)

![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
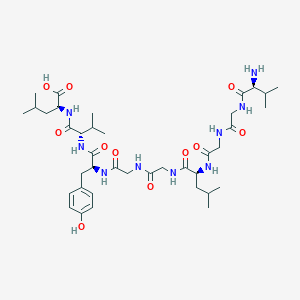
![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
